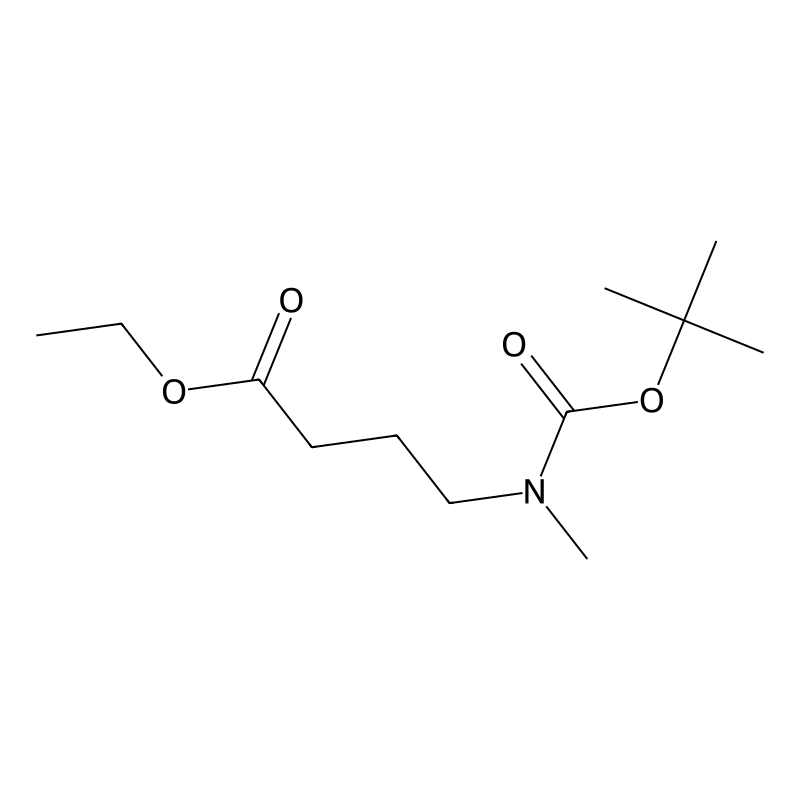Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate
Catalog No.
S6645866
CAS No.
1823330-46-6
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1823330-46-6
Product Name
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate
IUPAC Name
ethyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate
Molecular Formula
C12H23NO4
Molecular Weight
245.32 g/mol
InChI
InChI=1S/C12H23NO4/c1-6-16-10(14)8-7-9-13(5)11(15)17-12(2,3)4/h6-9H2,1-5H3
InChI Key
BWKHKGWCOMPEDW-UHFFFAOYSA-N
SMILES
CCOC(=O)CCCN(C)C(=O)OC(C)(C)C
Canonical SMILES
CCOC(=O)CCCN(C)C(=O)OC(C)(C)C
Ethyl 4-(tert-butoxycarbonyl(methyl)amino)butanoate (EMB) is a chemical compound that belongs to the ester class of organic compounds. First synthesized in the early 1970s, EMB has since been extensively studied for its versatile properties in various fields of research.
II.
II.
EMB is a white to off-white powder with a molecular weight of 285.36 g/mol. It has a melting point of 85-87°C and a boiling point of 191-193°C. EMB is sparingly soluble in water and soluble in ethanol, acetone, and chloroform. It is a stable compound with low reactivity towards acids and bases.
III.
III.
The synthesis of EMB involves the reaction of two molecules: tert-butyl 4-aminobutanoate and N-methylmorpholine N-oxide. The reaction is carried out under mild conditions and results in high yields of EMB. Characterization of EMB is mainly done using various spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR).
IV. Analytical Methods
Several analytical methods have been developed for the quantitative determination of EMB in different matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for the detection of EMB in complex mixtures.
V. Biological Properties
EMB has been found to possess a wide range of biological activities. It exhibits antibacterial, antifungal, antiviral, and anticancer properties. EMB has also been shown to inhibit the enzyme acetylcholinesterase, making it a potential candidate in the treatment of Alzheimer's disease.
VI.
IV. Analytical Methods
Several analytical methods have been developed for the quantitative determination of EMB in different matrices. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly used methods for the detection of EMB in complex mixtures.
V. Biological Properties
EMB has been found to possess a wide range of biological activities. It exhibits antibacterial, antifungal, antiviral, and anticancer properties. EMB has also been shown to inhibit the enzyme acetylcholinesterase, making it a potential candidate in the treatment of Alzheimer's disease.
VI.
Based on toxicity studies, EMB has been classified as a low-toxicity compound with no acute or chronic toxic effects observed in animal models. However, caution should still be exercised when handling EMB as it may cause irritation to the skin, eyes, and respiratory system.
VII.
VII.
EMB has been widely used in scientific experiments as a building block for the synthesis of various compounds. It has been used in the synthesis of peptide mimetics, cyclic peptides, and anticancer agents. EMB has also been used as a protecting group in peptide synthesis.
VIII.
VIII.
Research on EMB is ongoing, with many studies focusing on its biological activities and potential therapeutic applications. There is also active research on the synthesis of EMB derivatives with improved properties.
IX.
IX.
EMB has potential implications in various fields of research and industry. Its wide range of biological activities makes it a potential drug candidate in the treatment of various diseases. EMB and its derivatives also have potential applications in the synthesis of novel materials, such as dendrimers and polymers.
X. Limitations and Future Directions
Despite its promising properties, EMB has limitations and drawbacks that have yet to be addressed. For example, its poor solubility in water limits its use in aqueous environments. Future research should focus on developing more efficient synthetic routes for EMB and its derivatives, as well as improving their solubility and stability. Other future directions include studying the potential of EMB in gene therapy and drug delivery systems.
In conclusion, EMB is an important compound with diverse properties and potential applications in various fields of research and industry. Ongoing research on EMB and its derivatives is expected to provide new insights into their biological activities and potential therapeutic applications.
X. Limitations and Future Directions
Despite its promising properties, EMB has limitations and drawbacks that have yet to be addressed. For example, its poor solubility in water limits its use in aqueous environments. Future research should focus on developing more efficient synthetic routes for EMB and its derivatives, as well as improving their solubility and stability. Other future directions include studying the potential of EMB in gene therapy and drug delivery systems.
In conclusion, EMB is an important compound with diverse properties and potential applications in various fields of research and industry. Ongoing research on EMB and its derivatives is expected to provide new insights into their biological activities and potential therapeutic applications.
XLogP3
1.7
Hydrogen Bond Acceptor Count
4
Exact Mass
245.16270821 g/mol
Monoisotopic Mass
245.16270821 g/mol
Heavy Atom Count
17
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds






